molecular formula C6H8N2O2S B8771268 6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one CAS No. 6945-56-8

6-Hydroxy-1-methyl-2-(methylsulfanyl)pyrimidin-4(1h)-one

Cat. No. B8771268
Key on ui cas rn: 6945-56-8
M. Wt: 172.21 g/mol
InChI Key: GSRVGERUVCNBSG-UHFFFAOYSA-N
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Patent
US04152426

Procedure details

A mixture of 45 g (0.5 mol) of N-methylthiourea, 54 g (1 mol) of sodium methylate, 200 ml of methanol and 80 g (0.5 mol) of malonic acid diethyl ester was boiled for 3 hours under reflux. 71 g (0.5 mol) of methyl iodide were then added dropwise at about 50° C. and the mixture was stirred for a further 0.5 hour at 50° C. The salt which crystallized out was filtered off and was then dissolved in 400 ml of water. The solution was neutralized by adding glacial acetic acid, the precipitate was then filtered off, and 80 g (93% of theory) of 1,6-dihydro-4-hydroxy-1-methyl-2-methylthio-6-oxo-pyrimidine were thus obtained in the form of a colorless powder of melting point 198° C.
Quantity
45 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].[CH3:6][O-].[Na+].C([O:11][C:12](=O)[CH2:13][C:14]([O:16]CC)=O)C.CI>CO>[OH:11][C:12]1[N:5]=[C:3]([S:4][CH3:6])[N:2]([CH3:1])[C:14](=[O:16])[CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
CNC(=S)N
Name
sodium methylate
Quantity
54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
80 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for a further 0.5 hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The salt which crystallized out
FILTRATION
Type
FILTRATION
Details
was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
was then dissolved in 400 ml of water
ADDITION
Type
ADDITION
Details
by adding glacial acetic acid
FILTRATION
Type
FILTRATION
Details
the precipitate was then filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1N=C(N(C(C1)=O)C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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